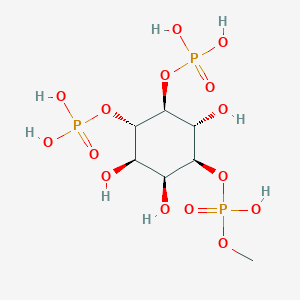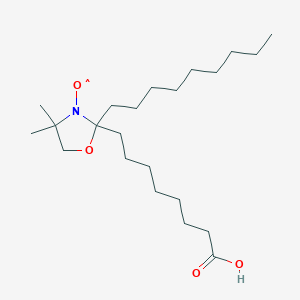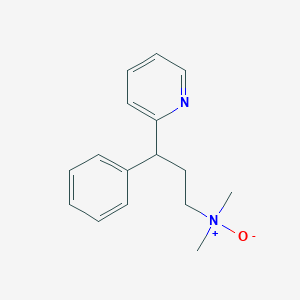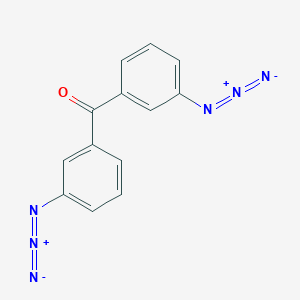
1-Monomethylphosphoinositol 4,5-bisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Monomethylphosphoinositol 4,5-bisphosphate (1M-PIP2) is a phospholipid molecule that plays an important role in cell signaling pathways. It is a derivative of phosphatidylinositol 4,5-bisphosphate (PIP2) that is found in the plasma membrane of cells. 1M-PIP2 is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
1-Monomethylphosphoinositol 4,5-bisphosphate acts as a second messenger in cell signaling pathways. It binds to and regulates the activity of various proteins, including ion channels and enzymes. When 1-Monomethylphosphoinositol 4,5-bisphosphate is cleaved by PLC, it produces DAG and IP3, which activate protein kinase C (PKC) and release calcium from intracellular stores, respectively. These signaling events can lead to changes in cellular behavior, such as gene expression, cell proliferation, and apoptosis.
Effets Biochimiques Et Physiologiques
1-Monomethylphosphoinositol 4,5-bisphosphate has been shown to have a variety of biochemical and physiological effects. It has been implicated in the regulation of ion channels, cytoskeletal dynamics, and cell migration. 1-Monomethylphosphoinositol 4,5-bisphosphate has also been shown to play a role in insulin secretion and glucose metabolism. In addition, it has been shown to be involved in the regulation of neurotransmitter release and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Monomethylphosphoinositol 4,5-bisphosphate in lab experiments is that it is a specific and potent activator of certain ion channels, such as KATP and VGCC. This allows researchers to study the effects of channel activation on cellular behavior. However, one limitation is that the synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate can be challenging and expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-Monomethylphosphoinositol 4,5-bisphosphate. One area of interest is the role of 1-Monomethylphosphoinositol 4,5-bisphosphate in cancer. It has been shown to be involved in the regulation of cell proliferation and apoptosis, and may be a potential target for cancer therapy. Another area of interest is the role of 1-Monomethylphosphoinositol 4,5-bisphosphate in insulin secretion and glucose metabolism. Further research may lead to new treatments for diabetes. Finally, the development of new methods for the synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate may make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate involves the methylation of the inositol ring of PIP2. This can be achieved through chemical or enzymatic methods. One common method involves the use of S-adenosylmethionine (SAM), a methyl donor, and a phospholipase C (PLC) enzyme that cleaves PIP2 into 1,2-diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The IP3 is then methylated by the SAM to produce 1-Monomethylphosphoinositol 4,5-bisphosphate.
Applications De Recherche Scientifique
1-Monomethylphosphoinositol 4,5-bisphosphate has been used extensively in scientific research to study various cellular processes. It has been shown to play a role in regulating ion channels, such as the ATP-sensitive potassium channel (KATP), and the voltage-gated calcium channel (VGCC). It has also been implicated in the regulation of cytoskeletal dynamics and cell migration. 1-Monomethylphosphoinositol 4,5-bisphosphate has been used in studies of cancer, diabetes, and neurological disorders.
Propriétés
Numéro CAS |
113872-20-1 |
|---|---|
Nom du produit |
1-Monomethylphosphoinositol 4,5-bisphosphate |
Formule moléculaire |
C7H17O15P3 |
Poids moléculaire |
434.12 g/mol |
Nom IUPAC |
methyl [(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C7H17O15P3/c1-19-25(17,18)22-5-2(8)3(9)6(20-23(11,12)13)7(4(5)10)21-24(14,15)16/h2-10H,1H3,(H,17,18)(H2,11,12,13)(H2,14,15,16)/t2-,3+,4+,5-,6-,7-/m0/s1 |
Clé InChI |
AYDUDQWKUZVAGV-ARYBSUEZSA-N |
SMILES isomérique |
COP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES |
COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES canonique |
COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Synonymes |
1-monomethylphosphoinositol 4,5-bisphosphate MeInsP3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)



![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)